molecular formula C16H26O2 B1225211 Hexadeca-7,10,13-trienoic acid CAS No. 2271-35-4

Hexadeca-7,10,13-trienoic acid

Cat. No. B1225211
CAS RN: 2271-35-4
M. Wt: 250.38 g/mol
InChI Key: KBGYPXOSNDMZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadeca-7,10,13-trienoic acid is a natural product found in Brassica napus with data available.

Scientific Research Applications

Presence in Angiosperms Hexadeca-7,10,13-trienoic acid is identified in the leaf lipids of various angiosperm species. It is notably concentrated in monogalactosyl diglyceride and diglyceride fractions of these lipids (Jamieson & Reid, 1971).

Role in Arabidopsis In Arabidopsis thaliana, hexadeca-7,10,13-trienoic acid is one of the most abundant fatty acids and a functional component of thylakoid membranes. The fad5 mutant of Arabidopsis, which lacks the enzyme responsible for the synthesis of this acid, shows a reduced chlorophyll content and a slower recovery rate after photoinhibition (Heilmann et al., 2004).

Isolation from Aquatic Plants This fatty acid has also been isolated from the aquatic plant Elodea canadensis, highlighting its presence in diverse plant species (Previtera, Merola, & Monaco, 1985).

Fatty Acid Balance in Plant Tissues It is used to distinguish two types of plants based on their (n-3) trienoic fatty acid composition in photosynthetic tissues, indicating its significance in plant biology and chemotaxonomy (Mongrand et al., 1998).

Biofuel Production A study on Botrytis cinerea lipase for biofuel production identified hexadeca-7,10,13-trienoic acid as a potential substrate for biofuel synthesis, suggesting its use in energy production (Fatma et al., 2021).

Role in Fatty Acid Metabolism Research has explored its synthesis and metabolism, particularly in the rat, contributing to our understanding of fatty acid metabolic pathways (Sprecher, 1968).

Antibiotic Properties Its derivative, cis-hexadeca-4,7,10,13-tetraenoic acid, isolated from the alga Scenedesmus obliquus, has been found to have antibiotic properties, indicating potential medical applications (Akhunov et al., 1978).

Insecticidal Activity A study synthesized isomers of hexadeca-2,4,8,10-tetraenoic acid and assessed their insecticidal activities, suggesting potential in pest control (Meisters & Wailes, 1960).

Role in Leaf Cell Maturation It plays a role in the regulation of the level of trienoic fatty acids during leaf cell maturation in plants, indicating its significance in plant development (Horiguchi et al., 1996).

properties

CAS RN

2271-35-4

Product Name

Hexadeca-7,10,13-trienoic acid

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

hexadeca-7,10,13-trienoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)

InChI Key

KBGYPXOSNDMZRV-UHFFFAOYSA-N

SMILES

CCC=CCC=CCC=CCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCC(=O)O

synonyms

7,10,13-hexadecatrienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadeca-7,10,13-trienoic acid
Reactant of Route 2
Hexadeca-7,10,13-trienoic acid
Reactant of Route 3
Hexadeca-7,10,13-trienoic acid
Reactant of Route 4
Hexadeca-7,10,13-trienoic acid
Reactant of Route 5
Hexadeca-7,10,13-trienoic acid
Reactant of Route 6
Hexadeca-7,10,13-trienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.